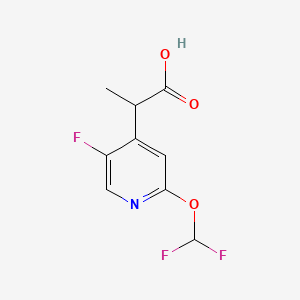
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid is a fluorinated organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of difluoromethoxy and fluoropyridinyl groups attached to a propanoic acid moiety. The incorporation of fluorine atoms into the molecular structure often imparts unique chemical and biological properties, making such compounds valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the propanoic acid moiety through carboxylation reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the process. Additionally, purification methods like crystallization and chromatography are employed to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Substitution: The fluorine atoms in the molecule can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity, leading to more effective inhibition or activation of the target. The compound may also participate in metabolic pathways, influencing various biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Difluoromethoxy)-5-chloropyridin-4-yl)propanoic acid
- 2-(2-(Difluoromethoxy)-5-bromopyridin-4-yl)propanoic acid
- 2-(2-(Difluoromethoxy)-5-iodopyridin-4-yl)propanoic acid
Uniqueness
Compared to similar compounds, 2-(2-(Difluoromethoxy)-5-fluoropyridin-4-yl)propanoic acid exhibits unique properties due to the presence of fluorine atoms. These properties include increased metabolic stability, enhanced lipophilicity, and improved binding affinity to molecular targets. These characteristics make it a valuable compound in various scientific and industrial applications .
Propiedades
Fórmula molecular |
C9H8F3NO3 |
|---|---|
Peso molecular |
235.16 g/mol |
Nombre IUPAC |
2-[2-(difluoromethoxy)-5-fluoropyridin-4-yl]propanoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-4(8(14)15)5-2-7(16-9(11)12)13-3-6(5)10/h2-4,9H,1H3,(H,14,15) |
Clave InChI |
JJERBXJQMJEKDA-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=NC=C1F)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















